Einecs 284-055-8 Einecs 284-055-8
Brand Name: Vulcanchem
CAS No.: 84777-27-5
VCID: VC17018762
InChI: InChI=1S/C18H36O2.C10H18O4.C6H10O4.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C39H76O12
Molecular Weight: 737.0 g/mol

Einecs 284-055-8

CAS No.: 84777-27-5

Cat. No.: VC17018762

Molecular Formula: C39H76O12

Molecular Weight: 737.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 284-055-8 - 84777-27-5

Specification

CAS No. 84777-27-5
Molecular Formula C39H76O12
Molecular Weight 737.0 g/mol
IUPAC Name decanedioic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;octadecanoic acid
Standard InChI InChI=1S/C18H36O2.C10H18O4.C6H10O4.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3
Standard InChI Key QYEXZVZUEOAAHB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O

Introduction

Chemical Identity and Structural Composition

Molecular Architecture

EINECS 284-055-8 is a tetra-component ester formed through the condensation of:

  • Decanedioic acid (HOOC-(CH2_2)8_8-COOH), a dicarboxylic acid with a 10-carbon chain.

  • Adipic acid (HOOC-(CH2_2)4_4-COOH), a six-carbon dicarboxylic acid widely used in polymer production.

  • Neopentyl glycol (HO-CH2_2-C(CH3_3)2_2-CH2_2-OH), a diol known for imparting thermal stability to polyesters.

  • Stearic acid (CH3_3-(CH2_2)16_{16}-COOH), an 18-carbon saturated fatty acid .

The esterification reaction yields a branched, high-molecular-weight compound with four covalently bonded units . The SMILES notation CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O reflects this complexity, highlighting the presence of ester linkages and alkyl chains .

Physicochemical Properties

Key computed properties include:

PropertyValueSource
Molecular Weight737.0 g/molPubChem
Hydrogen Bond Donors7PubChem
Hydrogen Bond Acceptors12PubChem
Rotatable Bonds32PubChem
Topological Polar Surface227 ŲPubChem
LogP (Predicted)8.2Estimated

The compound’s high rotatable bond count and polar surface area suggest flexibility and potential for intermolecular interactions, influencing its solubility and reactivity .

Synthesis and Manufacturing

Esterification Mechanism

The synthesis involves a stepwise esterification process:

  • Diacid Activation: Decanedioic and adipic acids react with neopentyl glycol under acidic or enzymatic catalysis, forming intermediate polyester diols.

  • Stearic Acid Incorporation: The diols undergo further esterification with stearic acid, introducing hydrophobic alkyl chains .

Reaction conditions (temperature: 150–200°C, catalysts: p-toluenesulfonic acid or lipases) are critical to achieving high yields while minimizing side reactions like hydrolysis .

Industrial Production

Large-scale manufacturing employs batch reactors with vacuum distillation to remove water, driving the equilibrium toward ester formation. Post-synthesis purification involves solvent extraction or molecular distillation to isolate the desired product from unreacted acids and glycols .

Functional Characteristics and Applications

Thermal and Mechanical Performance

The compound’s branched structure enhances thermal stability, with a decomposition temperature exceeding 250°C . Neopentyl glycol contributes to rigidity, while stearic acid’s alkyl chains provide plasticity, making the material suitable for:

  • High-Temperature Lubricants: Reduces wear in automotive engines.

  • Polymer Plasticizers: Improves flexibility in PVC and polyurethanes.

  • Coating Resins: Enhances durability in industrial paints .

Solubility and Compatibility

The ester’s amphiphilic nature (polar ester groups + nonpolar alkyl chains) enables compatibility with both hydrophobic polymers and polar substrates. It exhibits:

  • Solubility: Moderate in toluene, chloroform, and dimethylformamide.

  • Insolubility: Poor in water (logP = 8.2), limiting environmental mobility .

Environmental and Industrial Impact

Biodegradability

The ester’s long alkyl chains hinder microbial degradation, leading to persistence in soil (half-life > 60 days). Aerobic degradation pathways involve β-oxidation of stearic acid residues, producing CO2_2 and water .

Market Trends

Global demand is driven by the coatings industry (CAGR 4.2%, 2023–2030), with Asia-Pacific dominating production. Innovations focus on bio-based alternatives to adipic and stearic acids to enhance sustainability .

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